N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
4,6-dimethyl-N-(2-pyrazol-1-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-10-8-11(2)13-12(9-10)19-14(17-13)15-5-7-18-6-3-4-16-18/h3-4,6,8-9H,5,7H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNIBNRZZHONHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NCCN3C=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of appropriate precursors such as 2-aminothiophenol with α-haloketones under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced by reacting the benzo[d]thiazole derivative with hydrazine and an appropriate α,β-unsaturated carbonyl compound.
Linking the Two Moieties: The final step involves the alkylation of the benzo[d]thiazole derivative with a suitable pyrazole derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
The compound's structure suggests multiple avenues for biological activity, particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
Research indicates that compounds containing thiazole and pyrazole moieties often exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. In a study evaluating the structure-activity relationship (SAR) of thiazole derivatives, modifications to the thiazole ring enhanced antibacterial efficacy. The compound was tested against resistant strains, demonstrating promising results with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. In vitro studies indicated that compounds with similar structural features exhibited cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest; however, further studies are needed to elucidate specific pathways involved .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine. Key insights include:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring Modifications | Enhanced antibacterial properties observed with specific substitutions. |
| Pyrazole Moiety Positioning | Variations in position affect cytotoxicity against cancer cell lines. |
| Alkyl Substituents | Influence on solubility and bioavailability. |
Case Studies
Several studies have documented the applications and effectiveness of compounds similar to this compound:
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of thiazole derivatives were synthesized and tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated that specific modifications to the thiazole ring significantly increased antimicrobial potency .
Case Study 2: Anticancer Potential
Another study focused on evaluating the cytotoxic effects of pyrazole derivatives against various cancer cell lines. The findings highlighted that certain structural modifications led to increased apoptosis in cancer cells, suggesting a promising therapeutic avenue for future research .
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine involves interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic rings and heteroatoms facilitate these interactions through hydrogen bonding, π-π stacking, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)ethyl)-benzo[d]thiazol-2-amine
- 4,6-Dimethylbenzo[d]thiazol-2-amine
- 1-(2-(4,6-Dimethylbenzo[d]thiazol-2-yl)ethyl)-1H-pyrazole
Uniqueness
N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine is unique due to the presence of both pyrazole and benzo[d]thiazole moieties, which confer distinct electronic and steric properties. This dual functionality enhances its potential for diverse applications in medicinal chemistry and material science.
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine, commonly referred to by its IUPAC name, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O3S |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 1171955-59-1 |
Synthesis
The synthesis of this compound generally involves nucleophilic substitution reactions where the nitrogen in the pyrazole acts as a nucleophile. Various methods have been reported, including eco-friendly approaches that utilize solvent-free conditions and NBS-assisted regioselective synthesis techniques .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds related to the pyrazole-thiazole structure demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 50 μg/mL . The antimicrobial efficacy was attributed to the structural features that enhance interaction with microbial targets.
Anticancer Properties
The compound has also shown promising anticancer activity. In vitro studies suggest that it induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial disruption . Specifically, compounds with similar structural motifs have been reported to inhibit tubulin polymerization and induce cell cycle arrest in cancer cell lines such as A549 and MDA-MB-468 .
Case Studies
- Antimicrobial Efficacy : A study evaluated several pyrazole-thiazole derivatives for their antimicrobial potential. Among them, specific compounds exhibited superior activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like ampicillin .
- Anticancer Mechanism : Another investigation focused on a related benzothiazole derivative that induced apoptosis in hepatoma cells more effectively than in normal cells. The study revealed that the compound led to significant ROS production, triggering a cascade of events resulting in cell death .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- ROS Generation : Induction of oxidative stress leading to apoptosis.
- Tubulin Inhibition : Disruption of microtubule dynamics which is critical for cancer cell proliferation.
- Antimicrobial Interaction : Binding with bacterial proteins leading to cell death.
Q & A
(Basic) What synthetic methodologies are effective for preparing N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine?
Methodological Answer:
The synthesis typically involves coupling a 4,6-dimethylbenzo[d]thiazol-2-amine derivative with a pyrazole-containing alkylating agent. For example:
- Step 1: Prepare 4,6-dimethylbenzo[d]thiazol-2-amine via cyclization of substituted thioureas or condensation of 2-aminothiophenol with methyl ketones under acidic conditions .
- Step 2: React with 1-(2-chloroethyl)-1H-pyrazole in a polar aprotic solvent (e.g., acetonitrile) under reflux (4–6 hours), followed by purification via column chromatography or recrystallization (e.g., diethyl ether) .
- Key Parameters: Solvent choice (acetonitrile enhances nucleophilicity), temperature control (reflux at ~80°C), and stoichiometric ratios (1:1.1 amine to alkylating agent) to minimize byproducts .
(Basic) How to characterize the purity and structural identity of this compound using spectroscopic techniques?
Methodological Answer:
- 1H/13C NMR: Assign peaks based on chemical shifts:
- IR Spectroscopy: Confirm N–H (stretch ~3300 cm⁻¹) and C–N (1250–1350 cm⁻¹) bonds .
- Mass Spectrometry: Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethylpyrazole moiety) .
(Advanced) What crystallographic strategies are optimal for resolving the 3D structure of this compound?
Methodological Answer:
- Data Collection: Use a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 295 K .
- Refinement: Employ SHELXL for small-molecule refinement. Key steps:
- Validation: Check R-factor convergence (<0.05) and data-to-parameter ratio (>15:1) to ensure reliability .
(Advanced) How to analyze hydrogen bonding and molecular packing via graph-set analysis?
Methodological Answer:
- Graph-Set Theory: Classify hydrogen bonds (e.g., N–H···N) into motifs (D, C, R) using Etter’s formalism .
- Software Tools: Use Mercury or PLATON to visualize packing patterns. For example:
- Identify centrosymmetric dimers via N–H···N interactions (graph-set descriptor R₂²(8) ) .
- Analyze C–H···π or π-π stacking contributions to lattice stability .
(Advanced) How to design structure-activity relationship (SAR) studies to explore biological activity?
Methodological Answer:
- Core Modifications: Vary substituents on the benzo[d]thiazole (e.g., 4,6-dimethyl vs. halogenated) and pyrazole (e.g., electron-withdrawing groups) .
- Assay Design:
- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding to targets like DNA gyrase or tubulin .
(Data Contradiction) How to address discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare NMR data with DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-311+G(d,p)) .
- XRD vs. NMR: Resolve conflicts (e.g., tautomerism) by prioritizing XRD for stereochemistry and NMR for solution-state conformation .
- Repeat Experiments: Ensure reproducibility under controlled conditions (e.g., solvent, temperature) .
(Method Optimization) How to optimize reaction conditions for higher yield?
Methodological Answer:
- Solvent Screening: Test DMF, THF, or acetonitrile for improved solubility and reactivity .
- Catalysis: Add KI (10 mol%) to accelerate SN2 alkylation of the amine .
- Workflow: Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time from hours to minutes .
(Computational) What DFT parameters are suitable for modeling electronic properties?
Methodological Answer:
- Basis Set: B3LYP/6-311+G(d,p) for geometry optimization and frontier orbital analysis (HOMO-LUMO gap) .
- Solvent Effects: Include PCM (Polarizable Continuum Model) for acetonitrile or DMSO .
- NBO Analysis: Quantify hyperconjugation (e.g., lone pair donation from thiazole N to pyrazole) .
(Biological) What in vitro assays are suitable for evaluating bioactivity?
Methodological Answer:
- Enzyme Inhibition: Use fluorometric assays (e.g., β-lactamase inhibition) with IC₅₀ determination .
- Cytotoxicity: Perform flow cytometry (Annexin V/PI staining) to assess apoptosis .
- Antioxidant: Measure DPPH radical scavenging at 517 nm .
(Data Contradiction) How to resolve conflicting crystallographic data between software outputs?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
